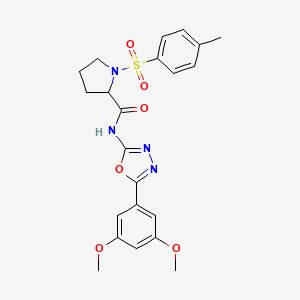
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule. It contains a 3,5-dimethoxyphenyl moiety, which is a benzene ring with two methoxy (-OCH3) groups at the 3 and 5 positions . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The tosyl group (p-toluenesulfonyl) is a sulfonyl group bonded to a methylbenzene (toluene) ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a compound with a 3,5-dimethoxyphenyl moiety was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline . Another compound was prepared by an alternative methodology .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as single crystal X-ray diffraction analysis, CHN elemental analysis, Fourier Transformed Infrared (FTIR), 1H nuclear magnetic resonance (NMR), and 13C attached proton test (APT) NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3,5-DIMETHOXYPHENYLACETIC ACID has a melting point of 102-103 °C, a boiling point of 293.08°C, and a density of 1.2166 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound has shown promising results in the field of cancer research. It has been found to exhibit in vitro antiproliferative activity on various cancer cell lines, including MCF-7, HT29, and HL60 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancer .
Photosensitizer for Photodynamic Therapy
The compound has been synthesized and characterized for its ability to generate high quantum singlet oxygen value, which is capable of effecting photo-inactivation of infective agents . This makes it a potential photosensitizer for photodynamic therapy, a treatment method that uses light to activate a drug that kills cells .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest . This means that the compound could potentially be used to trigger programmed cell death in cancer cells, thereby inhibiting their growth .
Inhibition of Enzyme Activity
The compound has been found to inhibit enzyme activity through irreversible covalent binding with FGFR1 and FGFR4 proteins . This suggests that the compound could potentially be used as a therapeutic agent to treat diseases associated with overactive or dysfunctional enzymes .
Regulation of Signaling Pathways
The compound has been found to regulate FGFR-mediated signaling pathways and mitochondrial apoptosis pathways . This suggests that the compound could potentially be used to modulate cellular processes and responses, which could have implications for the treatment of various diseases .
Inhibition of Cell Invasion and Metastasis
The compound has been found to promote cancer cell apoptosis and inhibit cancer cell invasion and metastasis . This suggests that the compound could potentially be used as a therapeutic agent to prevent the spread of cancer cells to other parts of the body .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-14-6-8-18(9-7-14)33(28,29)26-10-4-5-19(26)20(27)23-22-25-24-21(32-22)15-11-16(30-2)13-17(12-15)31-3/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTDSGTZFHKPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

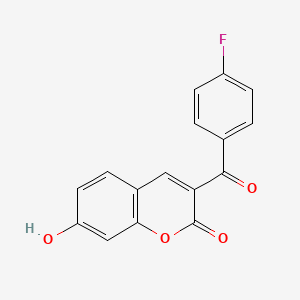
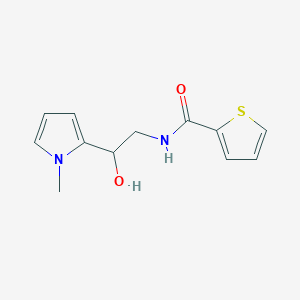
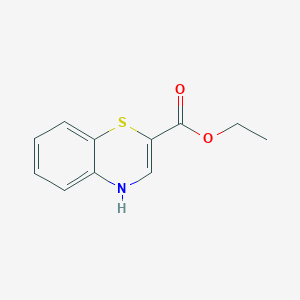

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2796263.png)
![N-{2-[4-(2-furylcarbonyl)piperazinyl]-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl} benzamide](/img/structure/B2796264.png)
![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)
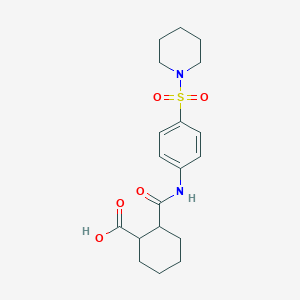
![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)

![N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2796275.png)
![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)
![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796279.png)